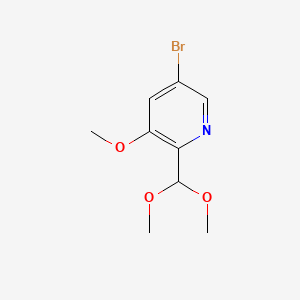

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine

Übersicht

Beschreibung

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine: is an organic compound belonging to the pyridine family. This compound is characterized by a bromine atom at the 5th position, a dimethoxymethyl group at the 2nd position, and a methoxy group at the 3rd position of the pyridine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine typically involves the following steps:

Bromination: The starting material, 2-(dimethoxymethyl)-3-methoxypyridine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine derivatives with aldehyde or carboxylic acid groups.

Reduction: Dehalogenated pyridines or modified pyridine rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its bromine atom is particularly valuable for facilitating nucleophilic substitution reactions, which are common in drug development.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy of these compounds against various pathogens. The introduction of the bromine atom in this compound may improve its interaction with biological targets, making it a candidate for further investigation in antimicrobial drug design .

Organic Synthesis

The compound is also utilized as a building block in organic synthesis. Its unique structure allows for various chemical transformations, including cross-coupling reactions.

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Palladium-catalyzed Suzuki Reaction | 70-85 | |

| Nucleophilic Substitution | 60-75 | |

| Reduction Reactions | 65-80 |

Applications in Material Science

In material science, this compound is explored for its potential as a chiral dopant in liquid crystal displays. The electronic properties of this compound can be tuned through structural modifications, making it suitable for applications in optoelectronic devices.

Case Study: Liquid Crystals

A study investigated the use of pyridine derivatives, including this compound, as chiral dopants in liquid crystals. The findings suggested that these compounds could significantly enhance the optical performance of liquid crystal displays by improving response times and contrast ratios .

Environmental Applications

The compound's properties may also lend themselves to environmental applications, particularly in the development of pesticides and herbicides. The bromine atom can increase the bioactivity of the resulting compounds, making them more effective in agricultural settings.

Table 2: Potential Environmental Applications

| Application Type | Description |

|---|---|

| Pesticides | Enhanced efficacy against pests |

| Herbicides | Selective action on unwanted vegetation |

| Biodegradable Agents | Potential use in environmentally friendly products |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The bromine atom and methoxy groups contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-methyl-3-methoxypyridine

- 5-Bromo-2-(methoxymethyl)-3-methoxypyridine

- 5-Bromo-2-(dimethoxymethyl)pyridine

Uniqueness

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine is unique due to the presence of both dimethoxymethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules, setting it apart from other similar compounds.

Biologische Aktivität

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine is a halogenated heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

This compound has a molecular formula of C10H12BrN and a molecular weight of 239.11 g/mol. Its structure includes a pyridine ring substituted with bromine and methoxy groups, which significantly influence its reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, studies involving derivatives of pyridine have shown inhibition of cancer cell lines, including murine Sarcoma 180 and L1210 cells. The specific mechanisms often involve interference with cellular proliferation pathways and apoptosis induction .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 226 |

| This compound | A549 | 242.52 |

Antiviral Activity

Additionally, certain derivatives have demonstrated antiviral properties. For example, compounds similar to this compound have been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1), suggesting potential applications in antiviral drug development .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolism, similar to other pyridine derivatives that target viral kinases.

- Receptor Binding : The presence of bromine and methoxy groups enhances the binding affinity to specific receptors or proteins involved in cell signaling pathways, potentially modulating their activity.

- Quorum Sensing Interference : Some studies suggest that compounds with similar structures can interfere with bacterial quorum sensing, impacting virulence factor production in pathogens like Staphylococcus aureus .

Study on Anticancer Effects

A significant study focused on the anticancer effects of pyridine derivatives, including this compound. The results showed that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study on Antiviral Properties

Another study investigated the antiviral potential of related compounds against HSV-1. It was found that certain derivatives could effectively inhibit viral replication by targeting viral enzymes, providing a pathway for developing new antiviral agents.

Eigenschaften

IUPAC Name |

5-bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-12-7-4-6(10)5-11-8(7)9(13-2)14-3/h4-5,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIJJDCAWUXHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673841 | |

| Record name | 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-86-3 | |

| Record name | 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.